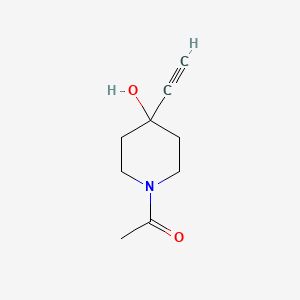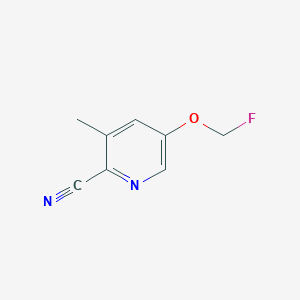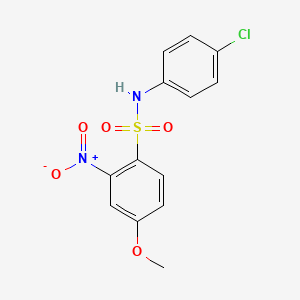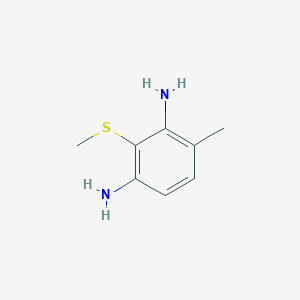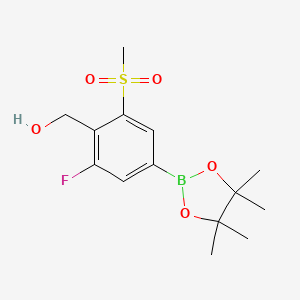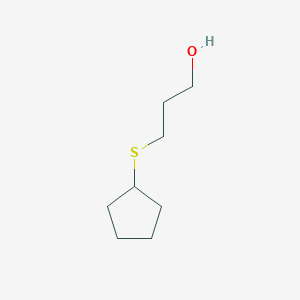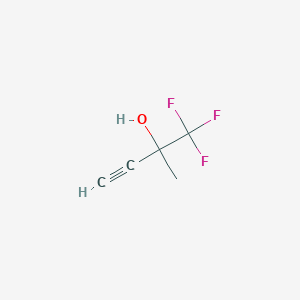![molecular formula C21H22ClNO3 B8521529 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate](/img/structure/B8521529.png)
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate is a complex organic compound with a molecular formula of C21H22ClNO3 and a molecular weight of 371.857 g/mol . This compound is characterized by the presence of an allyl group, a chloro substituent, and a dimethylphenyl-acetylamino moiety attached to a benzoic acid methyl ester backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoic acid derivative, followed by the introduction of the allyl and chloro groups through substitution reactions. The acetylation of the amine group with 3,5-dimethylphenylacetyl chloride is a crucial step in the synthesis. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution of the chloro group can result in various substituted derivatives.
科学研究应用
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester: Lacks the allyl group, which may result in different reactivity and biological activity.
5-Allyl-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester:
Uniqueness
The presence of both the allyl and chloro groups in methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate makes it unique compared to its similar compounds. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research.
属性
分子式 |
C21H22ClNO3 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate |
InChI |
InChI=1S/C21H22ClNO3/c1-5-6-16-11-17(21(25)26-4)19(12-18(16)22)23-20(24)10-15-8-13(2)7-14(3)9-15/h5,7-9,11-12H,1,6,10H2,2-4H3,(H,23,24) |
InChI 键 |
QSDYWMBTBVTFET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC(=O)NC2=C(C=C(C(=C2)Cl)CC=C)C(=O)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
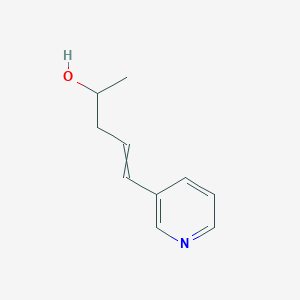
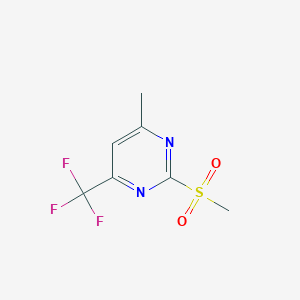
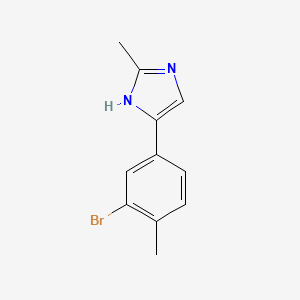
![2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B8521461.png)
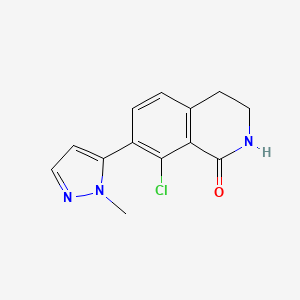
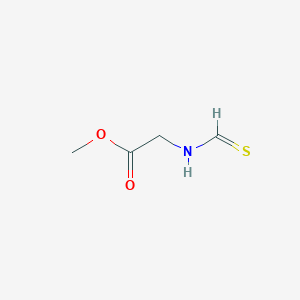
![9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8521486.png)
